2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropanecarboxamide
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Overview
Description
2,2-DICHLORO-N~1~-(5-CHLORO-2-PYRIDYL)-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of cyclopropanecarboxamides. This compound is characterized by the presence of a cyclopropane ring, a pyridyl group, and multiple chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N~1~-(5-CHLORO-2-PYRIDYL)-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N~1~-(5-CHLORO-2-PYRIDYL)-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,2-DICHLORO-N~1~-(5-CHLORO-2-PYRIDYL)-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-N~1~-(5-CHLORO-2-PYRIDYL)-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(2-pyridyl)-3-phenyl-1-cyclopropanecarboxamide
- 2,2-Dichloro-N-(3-pyridyl)-3-phenyl-1-cyclopropanecarboxamide
- 2,2-Dichloro-N-(4-pyridyl)-3-phenyl-1-cyclopropanecarboxamide
Uniqueness
2,2-DICHLORO-N~1~-(5-CHLORO-2-PYRIDYL)-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the specific positioning of the chlorine atoms and the pyridyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H11Cl3N2O |
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Molecular Weight |
341.6 g/mol |
IUPAC Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H11Cl3N2O/c16-10-6-7-11(19-8-10)20-14(21)13-12(15(13,17)18)9-4-2-1-3-5-9/h1-8,12-13H,(H,19,20,21) |
InChI Key |
LCCCEXQBOUOSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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